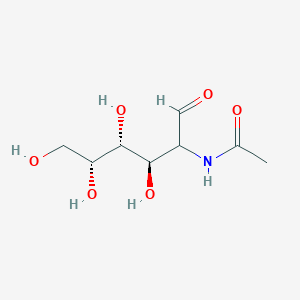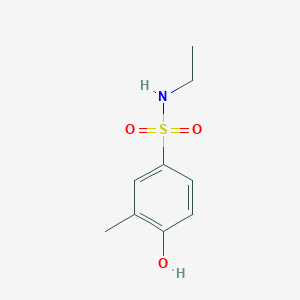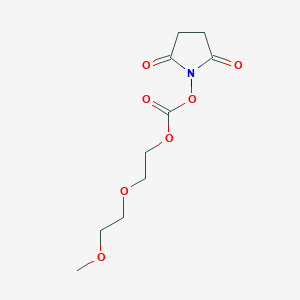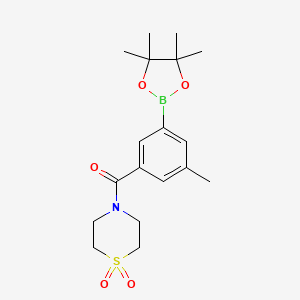
(1,1-Dioxidothiomorpholino)(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxidothiomorpholino)(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is an organic compound that features both borate and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidothiomorpholino)(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves nucleophilic substitution and amidation reactions. The process begins with the preparation of the boronic ester intermediate, which is then reacted with a sulfonamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxidothiomorpholino)(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts are often employed in Suzuki coupling reactions, with bases like potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reactants used in the Suzuki coupling.
Scientific Research Applications
Chemistry
In chemistry, (1,1-Dioxidothiomorpholino)(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
The compound’s sulfonamide group is of particular interest in medicinal chemistry. Sulfonamides are known for their antibacterial properties and are used in the development of various pharmaceuticals. Additionally, the boronic ester group can be utilized in the design of enzyme inhibitors and other biologically active molecules .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its unique structural properties allow for the development of materials with specific functionalities, such as enhanced mechanical strength or chemical resistance .
Mechanism of Action
The mechanism of action of (1,1-Dioxidothiomorpholino)(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is largely dependent on its functional groups. The boronic ester group can interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features borate and sulfonamide groups and is used in similar applications.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another boronic ester compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
What sets (1,1-Dioxidothiomorpholino)(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone apart is its combination of boronic ester and sulfonamide groups, which provide a unique set of chemical properties and reactivity. This dual functionality allows for a broader range of applications and makes it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C18H26BNO5S |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C18H26BNO5S/c1-13-10-14(16(21)20-6-8-26(22,23)9-7-20)12-15(11-13)19-24-17(2,3)18(4,5)25-19/h10-12H,6-9H2,1-5H3 |
InChI Key |
BFCLYMUHTWGXOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)N3CCS(=O)(=O)CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


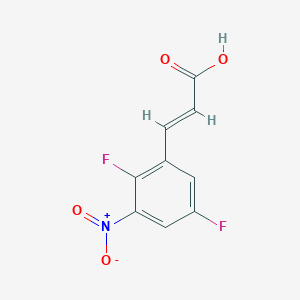
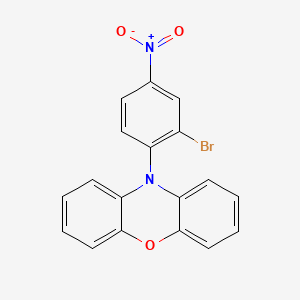
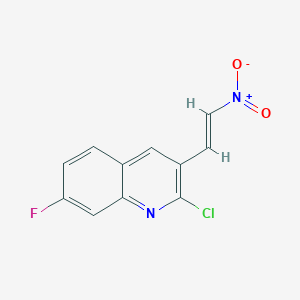
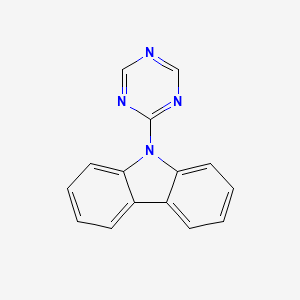
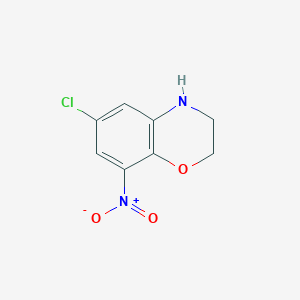

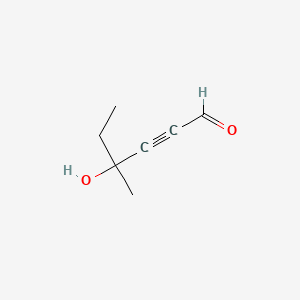
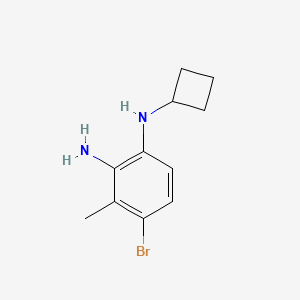
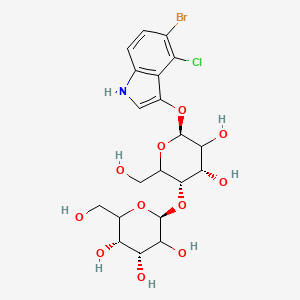
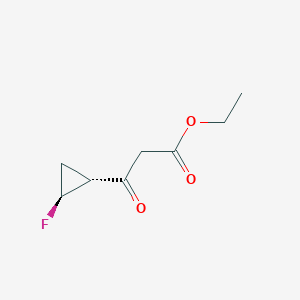
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
